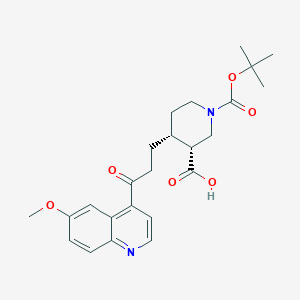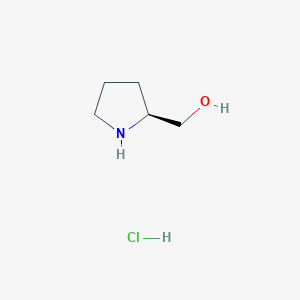
1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride
概要
説明
1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride is a chemical compound characterized by its pyrazole ring structure, which includes an ethyl group at the first position, a nitro group at the fourth position, and a carbonyl chloride group at the fifth position
準備方法
The synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride typically involves multi-step processes. One common method includes the nitration of 1-ethyl-1H-pyrazole, followed by the introduction of the carbonyl chloride group. The reaction conditions often require the use of strong acids and chlorinating agents. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the ethyl group can undergo oxidation to form carboxylic acids under strong oxidative conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the development of new drugs with pyrazole-based structures.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its reactive functional groups.
作用機序
The mechanism of action of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride largely depends on its derivatives and the specific biological targets they interact with. Generally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.
類似化合物との比較
1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride can be compared with other pyrazole derivatives such as:
1-ethyl-3-nitro-1H-pyrazole-5-carbonyl chloride: Similar structure but with the nitro group at the third position.
1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
1-ethyl-4-amino-1H-pyrazole-5-carbonyl chloride: Similar structure but with an amino group instead of a nitro group.
特性
IUPAC Name |
2-ethyl-4-nitropyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-2-9-5(6(7)11)4(3-8-9)10(12)13/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGMBFUPXYZVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1393781.png)






![2-Fluoro-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B1393793.png)

![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393796.png)

![6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1393798.png)
